molecular formula C7H9N5O B014356 N2,N2-Dimethylguanine CAS No. 1445-15-4

N2,N2-Dimethylguanine

Cat. No. B014356
CAS RN: 1445-15-4
M. Wt: 179.18 g/mol
InChI Key: XMSMHKMPBNTBOD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N2,N2-dimethylguanine and related compounds involves starting materials such as deoxyguanosine or O6-methylguanine, with reagents like hydroxylamine-O-sulfonic acid or 2,4-dinitrophenoxyamine to achieve monoaminated guanines, including the dimethylated variants (Kohda et al., 1989). Another approach for synthesizing guanine derivatives includes the protection of specific positions in the guanine molecule, followed by alkylation processes to introduce methyl groups at desired locations.

Molecular Structure Analysis

Studies on the molecular structure of N2,N2-dimethylguanine derivatives reveal their coordination behavior and structural characteristics. For instance, the coordination of HgCl2 to guanine derivatives, including dimethylguanine, demonstrates specific binding through the N7 of the purine bases, leading to discrete molecules or linear polymers depending on the derivative's structure (Menzer et al., 1993).

Chemical Reactions and Properties

Chemical reactions involving N2,N2-dimethylguanine focus on its interactions and modifications. These include methylation reactions where nucleic acids are treated with alkylating agents, demonstrating the susceptibility of guanine bases to such modifications and their implications in biological systems (Swann & Magee, 1968). The reactivity of these compounds underlines their significance in studying DNA repair mechanisms and carcinogenesis.

Physical Properties Analysis

The physical properties of N2,N2-dimethylguanine, such as its solubility, melting point, and spectral characteristics, are crucial for understanding its behavior in biological systems and its interactions with other molecules. The determination of RNA catabolites in serum, including N2,N2-dimethylguanosine, highlights the compound's role in RNA turnover and its potential as a biomarker for nucleic acid metabolism (Topp et al., 1987).

Scientific Research Applications

Identification in Urine for Carcinogen Exposure Detection

N2,N2-Dimethylguanine has been identified as a modified base excreted in human urine, particularly relevant in the context of exposure to carcinogens. Deuterium exchange studies have demonstrated the possibility of distinguishing N2-dimethylguanine from other alkylated guanine derivatives, suggesting its utility in detecting specific types of carcinogen exposure (Cushnir et al., 1990).

Safety and Hazards

The safety data sheet for 2-Dimethylamino-6-hydroxypurine, a related compound, suggests that in case of skin contact, one should wash off with soap and plenty of water . In case of eye contact, flush eyes with water as a precaution . If swallowed, never give anything by mouth to an unconscious person and rinse mouth with water .

Mechanism of Action

Target of Action

2-Dimethylamino-6-hydroxypurine, also known as N2,N2-Dimethylguanine or 2-Dimethylguanine, is a modified form of the guanine base . Guanine is an essential component of DNA and RNA molecules, and thus, this compound primarily targets these nucleic acids.

Mode of Action

It is known to interact with dna and rna molecules due to its structural similarity to guanine . This interaction may lead to changes in the structure and function of these nucleic acids, potentially affecting gene expression and protein synthesis.

Biochemical Pathways

The biochemical pathways affected by 2-Dimethylamino-6-hydroxypurine are likely related to DNA and RNA metabolism. Given its structural similarity to guanine, it may be incorporated into these molecules during replication or transcription, potentially leading to mutations or other alterations

Pharmacokinetics

It has been detected in urine , suggesting that it is excreted by the kidneys. Its bioavailability and other pharmacokinetic properties would depend on various factors, including its formulation and route of administration.

Result of Action

The molecular and cellular effects of 2-Dimethylamino-6-hydroxypurine’s action are likely to be diverse, given its potential to interact with DNA and RNA. It may cause changes in gene expression, protein synthesis, and cellular function. In particular, it has been used to investigate the impact of environmental toxins and radiation on DNA damage .

Action Environment

The action, efficacy, and stability of 2-Dimethylamino-6-hydroxypurine can be influenced by various environmental factors. For instance, its interaction with DNA and RNA may be affected by the cellular environment, including the presence of other molecules and ions. Additionally, external factors such as temperature, pH, and light exposure could potentially affect its stability and activity .

properties

IUPAC Name

2-(dimethylamino)-1,7-dihydropurin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5O/c1-12(2)7-10-5-4(6(13)11-7)8-3-9-5/h3H,1-2H3,(H2,8,9,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMSMHKMPBNTBOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC2=C(C(=O)N1)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40162732
Record name N(2)-Dimethylguanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40162732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N2,N2-Dimethylguanine

CAS RN

1445-15-4
Record name N(2)-Dimethylguanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001445154
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Dimethylguanine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=515541
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N(2)-Dimethylguanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40162732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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